molecular formula C16H18N4O2 B2858366 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034326-22-0

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2858366
CAS No.: 2034326-22-0
M. Wt: 298.346
InChI Key: OQQJSZBPIDEDLQ-UHFFFAOYSA-N
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, with the CAS number 2034326-22-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrrolidine ring
  • A pyridine moiety
  • A dimethylpyrimidine group

The molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of 298.34 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . It has been evaluated for its potential to inhibit various biological pathways, particularly those involving enzymes critical in disease processes. The interactions are believed to occur through hydrogen bonding facilitated by the nitrogen atoms in the pyrrolidine and pyridine rings.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity , making it a candidate for further investigation in drug development. Its effectiveness against specific pathogens could be attributed to its ability to disrupt cellular processes essential for microbial survival.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound may have significant effects on cancer cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways, leading to apoptosis in targeted cells .

Case Studies

  • Antiamoebic Activity : Related compounds have shown promising antiamoebic activity, with IC50 values significantly lower than those of established drugs like metronidazole. This suggests that similar derivatives may exhibit potent biological effects against parasitic infections .
  • Dipeptidyl Peptidase Inhibition : Compounds structurally related to this molecule have been investigated as DPP-IV inhibitors, demonstrating potential benefits in managing type 2 diabetes through improved insulin secretion and glucose control .
  • PDE Inhibition : Some studies explored the role of pyrimidine derivatives as phosphodiesterase inhibitors. These compounds have shown efficacy in reducing inflammation and improving respiratory conditions by modulating inflammatory mediators .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(4-(3-(2,4-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylacetamideDifferent pyrimidine substitution patternAlters reactivity and biological activity
N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenylacetamideIncorporates morpholine instead of pyrrolidineModifies pharmacokinetic properties
N-(4-(3-(4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenylpropionamideContains propionamide groupInfluences solubility and metabolic stability

This table highlights how variations in structure can significantly impact the biological activity of related compounds.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQJSZBPIDEDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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